Rsk4-IN-1 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for Rsk4-IN-1 (tfa) are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods typically involve large-scale synthesis using automated systems to ensure consistency and efficiency .
化学反応の分析
Rsk4-IN-1 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Rsk4-IN-1 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of RSK4 inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RSK4.
作用機序
Rsk4-IN-1 (tfa) exerts its effects by inhibiting the activity of RSK4, a kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition disrupts the downstream signaling processes that promote cell growth and survival, leading to reduced tumor proliferation and increased sensitivity to chemotherapy . The molecular targets and pathways involved include the phosphorylation of specific substrates and the modulation of gene expression .
類似化合物との比較
Rsk4-IN-1 (tfa) is unique among RSK4 inhibitors due to its high potency and specificity . Similar compounds include:
Trovafloxacin: A floxacin antibiotic that has been repurposed as an RSK4 inhibitor.
BI-D1870: Another RSK4 inhibitor used in research to study the role of RSK4 in cancer.
Compared to these compounds, Rsk4-IN-1 (tfa) offers a more targeted approach with fewer off-target effects, making it a valuable tool in scientific research .
特性
分子式 |
C21H21F5N4O5 |
---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20F2N4O3.C2HF3O2/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11;3-2(4,5)1(6)7/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24);(H,6,7) |
InChIキー |
NIKCUHFVKRKMBE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。